molecular formula C17H24N2O5 B2912528 1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902921-57-6

1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea

Cat. No. B2912528
CAS RN: 1902921-57-6
M. Wt: 336.388
InChI Key: VEZWYXUMRMSWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea, also known by its systematic name Dibenzo [b,e] [1,4]dioxin , is a chemical compound with the molecular formula C12H8O2 and a molecular weight of 184.19 g/mol . It belongs to the class of compounds known as dioxins , which are characterized by their fused benzene rings and oxygen atoms.

Mechanism of Action

1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea works by binding to the androgen receptor and activating the Rev-erbα protein, which regulates the body's circadian rhythm and metabolism. This activation leads to increased energy expenditure, improved glucose tolerance, and enhanced lipid metabolism. This compound also activates AMPK, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved glucose tolerance, enhanced lipid metabolism, and increased endurance and muscle growth. These effects are mediated by the activation of the Rev-erbα protein and AMPK.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea in lab experiments is its selectivity for the androgen receptor and Rev-erbα protein, which allows for precise targeting of these proteins. Another advantage is its ability to activate AMPK, which plays a crucial role in regulating cellular energy homeostasis. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research and development of 1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea. One direction is to explore its potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to investigate its anti-tumor effects and potential use in cancer therapy. Additionally, further research is needed to understand the long-term effects and safety of this compound in humans.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with 1,3-cyclohexanedione to form a dihydropyran intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form an oxime, which is then reduced with sodium borohydride to yield the desired product.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea has been extensively studied for its potential applications in various fields, including sports medicine, metabolic disorders, and cancer research. In sports medicine, this compound has been shown to improve endurance and muscle growth by activating the Rev-erbα protein, which regulates the body's circadian rhythm and metabolism. In metabolic disorders, this compound has been shown to improve glucose tolerance and lipid metabolism by increasing the activity of AMP-activated protein kinase (AMPK). In cancer research, this compound has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-12-4-5-13(15(10-12)22-2)19-17(20)18-11-3-6-14-16(9-11)24-8-7-23-14/h4-5,10-11,14,16H,3,6-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZWYXUMRMSWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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